molecular formula C26H25N5O2S B15021636 N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15021636
M. Wt: 471.6 g/mol
InChI Key: UGFFSXDIRWGLLP-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-(2,3-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole and thiadiazine rings through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aromatic aldehydes. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to N-(2,3-DIMETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and overall biological activities. For example:

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H25N5O2S/c1-16-8-7-11-21(17(16)2)27-25(32)23-22(18-12-14-20(33-3)15-13-18)30-31-24(28-29-26(31)34-23)19-9-5-4-6-10-19/h4-15,22-23,30H,1-3H3,(H,27,32)

InChI Key

UGFFSXDIRWGLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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